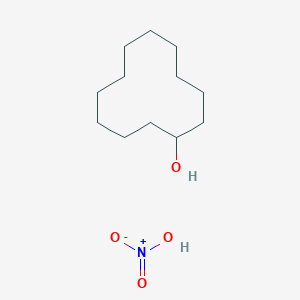
Nitric acid--cyclododecanol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitric acid–cyclododecanol (1/1) is a compound formed by the reaction of nitric acid with cyclododecanol
準備方法
Synthetic Routes and Reaction Conditions: The preparation of nitric acid–cyclododecanol involves the reaction of cyclododecanol with nitric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The high-boiling fraction separated by distillation from the products obtained from the reaction of nitric acid with cyclododecanol and cyclododecanone is composed primarily of dodecanedioic acid, undecanedioic acid, and sebacic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under stringent conditions to ensure purity and yield. The process may involve multiple steps, including distillation and purification, to isolate the desired product.
化学反応の分析
Types of Reactions: Nitric acid–cyclododecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cyclododecanol can be oxidized to form cyclododecanone using oxidizing agents such as nitric acid.
Reduction: The reduction of cyclododecanone back to cyclododecanol can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve replacing the hydroxyl group in cyclododecanol with other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions include cyclododecanone, dodecanedioic acid, undecanedioic acid, and sebacic acid .
科学的研究の応用
Nitric acid–cyclododecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance materials and specialty chemicals.
作用機序
The mechanism of action of nitric acid–cyclododecanol involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and industrial applications .
類似化合物との比較
Cyclododecanol: A precursor in the synthesis of nitric acid–cyclododecanol.
Cyclododecanone: An oxidation product of cyclododecanol.
Dodecanedioic Acid: A major product formed from the reaction of nitric acid with cyclododecanol.
Uniqueness: Nitric acid–cyclododecanol is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to form various high-value products makes it a compound of significant interest in both research and industrial applications .
特性
CAS番号 |
60223-09-8 |
|---|---|
分子式 |
C12H25NO4 |
分子量 |
247.33 g/mol |
IUPAC名 |
cyclododecanol;nitric acid |
InChI |
InChI=1S/C12H24O.HNO3/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;2-1(3)4/h12-13H,1-11H2;(H,2,3,4) |
InChIキー |
AKCDHUBTRYJUKA-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC(CCCCC1)O.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)


![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)

![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)


![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)
![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
